molecular formula C15H25NO4 B8149188 (R)-3-cyclohexyl-2-(((cyclopentyloxy)carbonyl)amino)propanoic acid

(R)-3-cyclohexyl-2-(((cyclopentyloxy)carbonyl)amino)propanoic acid

Cat. No.: B8149188
M. Wt: 283.36 g/mol
InChI Key: FRQCWPKJFBBHPW-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-cyclohexyl-2-(((cyclopentyloxy)carbonyl)amino)propanoic acid is a chiral carboxylic acid with a complex structure that includes a cyclohexyl group and a cyclopentyloxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-cyclohexyl-2-(((cyclopentyloxy)carbonyl)amino)propanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

®-3-cyclohexyl-2-(((cyclopentyloxy)carbonyl)amino)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

®-3-cyclohexyl-2-(((cyclopentyloxy)carbonyl)amino)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-3-cyclohexyl-2-(((cyclopentyloxy)carbonyl)amino)propanoic acid involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may act by binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral carboxylic acids and amino acid derivatives, such as (S)-3-cyclohexyl-2-(((cyclopentyloxy)carbonyl)amino)propanoic acid and ®-3-cyclohexyl-2-(((cyclopentyloxy)carbonyl)amino)butanoic acid .

Uniqueness

What sets ®-3-cyclohexyl-2-(((cyclopentyloxy)carbonyl)amino)propanoic acid apart is its specific stereochemistry and the presence of both cyclohexyl and cyclopentyloxycarbonyl groups.

Properties

IUPAC Name

(2R)-3-cyclohexyl-2-(cyclopentyloxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c17-14(18)13(10-11-6-2-1-3-7-11)16-15(19)20-12-8-4-5-9-12/h11-13H,1-10H2,(H,16,19)(H,17,18)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQCWPKJFBBHPW-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)O)NC(=O)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@H](C(=O)O)NC(=O)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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